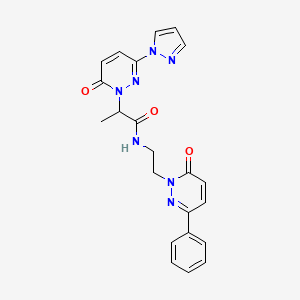![molecular formula C15H12BrNO5 B2712760 2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde CAS No. 864717-15-7](/img/structure/B2712760.png)
2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde is an organic compound with a complex structure that includes bromine, methoxy, nitrobenzyl, and benzaldehyde functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps. One common route starts with the bromination of 5-methoxy-2-hydroxybenzaldehyde to introduce the bromine atom at the 2-position. This is followed by the protection of the hydroxyl group and subsequent nitration to introduce the nitro group. The final step involves the deprotection of the hydroxyl group and the formation of the benzyl ether linkage with 4-nitrobenzyl bromide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Reduction Reactions: The major product is 2-Bromo-5-methoxy-4-[(4-aminobenzyl)oxy]benzaldehyde.
Oxidation Reactions: The major product is 2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid.
Aplicaciones Científicas De Investigación
2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Material Science: It can be used in the design and synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its biological activity would be determined by its interaction with molecular targets such as enzymes or receptors. The nitro group, for example, can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methoxybenzaldehyde: Lacks the nitrobenzyl group, making it less versatile in certain synthetic applications.
4-Nitrobenzyl bromide: Lacks the methoxy and aldehyde groups, limiting its use in multi-step synthesis.
2-Bromo-4-methoxybenzaldehyde: Similar but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical transformations and applications. Its structure enables it to participate in diverse reactions, making it a valuable compound in both research and industrial settings .
Propiedades
IUPAC Name |
2-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO5/c1-21-14-6-11(8-18)13(16)7-15(14)22-9-10-2-4-12(5-3-10)17(19)20/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRWZNXBNCLLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2712680.png)
![4-(2H-1,3-benzodioxol-5-yl)-1-[3-(methylsulfanyl)phenyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B2712681.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2712682.png)
![4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2712683.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2712684.png)


![1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2712689.png)

![4-(ethanesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2712691.png)
![N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2712693.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide](/img/structure/B2712699.png)
